High Yield in Sterically Hindered Suzuki-Miyaura Coupling: Potassium Isopropenyltrifluoroborate vs. Direct Isopropylation
In the formal enantioselective synthesis of (+)-dichroanone and (+)-taiwaniaquinone H, potassium isopropenyltrifluoroborate was employed in a sterically hindered Suzuki-Miyaura coupling with a complex aryl bromide (compound 19). This reaction produced the desired alkene 20 in 80% yield as an inseparable atropisomeric mixture [1]. Critically, direct isopropylation conditions tested on the same substrate failed, yielding only the reductive product (18) and the undesired n-propyl-substituted product, effectively a 0% yield of the target alkene [2].
| Evidence Dimension | Reaction yield for installation of isopropenyl/isopropyl group on a sterically hindered aryl bromide |
|---|---|
| Target Compound Data | 80% yield (as ca. 3:1 atropisomeric mixture) |
| Comparator Or Baseline | Direct isopropylation conditions: 0% yield (only reductive and n-propyl side products observed) |
| Quantified Difference | Absolute yield increase of 80 percentage points; enables access to product otherwise inaccessible |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with aryl bromide 19; Stoltz and co-workers' conditions; direct isopropylation attempts using newly developed conditions failed |
Why This Matters
This direct comparison demonstrates that potassium isopropenyltrifluoroborate enables successful carbon-carbon bond formation on a highly congested substrate where direct isopropylation protocols completely fail, making it an essential procurement choice for complex molecule synthesis involving hindered centers.
- [1] A Catalytic, Enantioselective Formal Synthesis of (+)-Dichroanone and (+)-Taiwaniaquinone H. Org. Lett. 2015, 17, 1838-1841. doi:10.1021/ol5031537. View Source
- [2] Stoltz, B. M. et al. Direct isopropylation conditions cited in: Org. Lett. 2015, 17, 1838-1841 (Supporting Information). View Source
